4-Ethyl-2-methylnicotinaldehyde 4-Ethyl-2-methylnicotinaldehyde
Brand Name: Vulcanchem
CAS No.: 168072-33-1
VCID: VC20931207
InChI: InChI=1S/C9H11NO/c1-3-8-4-5-10-7(2)9(8)6-11/h4-6H,3H2,1-2H3
SMILES: CCC1=C(C(=NC=C1)C)C=O
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol

4-Ethyl-2-methylnicotinaldehyde

CAS No.: 168072-33-1

Cat. No.: VC20931207

Molecular Formula: C9H11NO

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

4-Ethyl-2-methylnicotinaldehyde - 168072-33-1

Specification

CAS No. 168072-33-1
Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
IUPAC Name 4-ethyl-2-methylpyridine-3-carbaldehyde
Standard InChI InChI=1S/C9H11NO/c1-3-8-4-5-10-7(2)9(8)6-11/h4-6H,3H2,1-2H3
Standard InChI Key XGCQIQPFASPRIZ-UHFFFAOYSA-N
SMILES CCC1=C(C(=NC=C1)C)C=O
Canonical SMILES CCC1=C(C(=NC=C1)C)C=O

Introduction

4-Ethyl-2-methylnicotinaldehyde is an organic compound classified as a derivative of nicotinaldehyde. It is characterized by the substitution of ethyl and methyl groups on the nicotinaldehyde core. The compound has the molecular formula C₉H₁₁NO and a molecular weight of approximately 149.19 g/mol. Its chemical structure includes an aldehyde functional group, which contributes significantly to its reactivity and applications in synthetic chemistry and biological research.

Laboratory Synthesis

The synthesis of 4-Ethyl-2-methylnicotinaldehyde typically involves the functionalization of nicotinaldehyde through alkylation reactions:

  • Starting Material: Nicotinaldehyde.

  • Reagents: Ethyl halides (e.g., ethyl bromide) and methyl halides (e.g., methyl iodide).

  • Catalyst/Base: Sodium hydride (NaH) or potassium tert-butoxide.

  • Reaction Conditions: Conducted under basic conditions to facilitate nucleophilic substitution.

Industrial Production

On an industrial scale, continuous flow reactors are often employed for large-scale alkylation processes. Optimized reaction conditions and catalysts ensure consistent product quality and high yields.

Oxidation

The aldehyde group can be oxidized to form the corresponding carboxylic acid, 4-Ethyl-2-methylnicotinic acid, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction

Reduction of the aldehyde group yields 4-Ethyl-2-methylnicotinyl alcohol, facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution

The ethyl and methyl groups can undergo substitution reactions, enabling further functionalization of the molecule.

Reaction TypeReagents/ConditionsMajor Product
OxidationPotassium permanganate (acidic)4-Ethyl-2-methylnicotinic acid
ReductionSodium borohydride (methanol)4-Ethyl-2-methylnicotinyl alcohol
SubstitutionAlkyl halides + strong baseSubstituted derivatives

Synthetic Chemistry

  • Used as an intermediate in the synthesis of complex organic molecules.

  • Its aldehyde group allows for diverse chemical modifications.

Biological Research

  • Investigated for its potential interactions with enzymes and metabolic pathways.

  • May serve as a probe for studying enzyme mechanisms due to its ability to form covalent bonds with nucleophilic sites on proteins.

Industrial Applications

  • Utilized in the production of specialty chemicals.

  • Acts as a building block in various industrial processes requiring aldehydic intermediates.

Mechanism of Action

The aldehyde group in 4-Ethyl-2-methylnicotinaldehyde is highly reactive, enabling it to interact with nucleophilic sites on biological molecules such as proteins and enzymes:

  • Covalent Bond Formation: The aldehyde can form Schiff bases with amine groups in proteins.

  • Enzyme Inhibition: By modifying active sites, it can alter enzymatic activity.

  • Biochemical Pathways: These interactions make it useful for studying drug-enzyme interactions and metabolic pathways.

Comparison with Similar Compounds

Compound NameKey Differences
NicotinaldehydeLacks ethyl and methyl substitutions
4-Methyl-2-ethylnicotinaldehydePositional isomer with reversed ethyl/methyl groups
2,4-DimethylnicotinaldehydeContains two methyl groups instead of ethyl/methyl

The specific substitution pattern in 4-Ethyl-2-methylnicotinaldehyde influences its reactivity and biological interactions, making it unique among its derivatives.

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